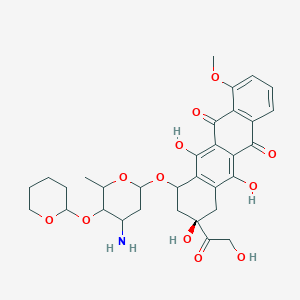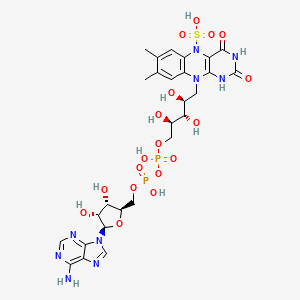
N(5)-sulfo-FADH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(5)-sulfo-FADH2 is a flavin adenine dinucleotide that is FADH2 bearing an N-sulfo substituent at position 5 of the flavin ring system.. It is a member of sulfamic acids and a flavin adenine dinucleotide. It derives from a FADH2.
Scientific Research Applications
1. Interaction with Surfactants
N(5)-sulfo-FADH2, as a derivative of formamide (FA), demonstrates significant interactions with surfactants such as sodium 1,4-bis(2-ethylhexyl)sulfosuccinate (AOT) in nonaqueous reverse micelles. These interactions, studied using FT-IR and 1H NMR spectroscopy, show that FA, and by extension its derivatives like N(5)-sulfo-FADH2, can form strong electrostatic interactions with surfactants, influencing the hydrogen bond network in the FA bulk (Correa et al., 2005).
2. Bond Formation in Radiopharmaceuticals
N(5)-sulfo-FADH2 and related compounds play a role in the formation of metal-to-nitrogen bonds in radiopharmaceuticals. Research on tertiary sulfonamide groups in linear tridentate ligands, like those in N(5)-sulfo-FADH2, shows that they can form stable bonds with metals, which is crucial for the development of radiopharmaceutical bioconjugates (Perera et al., 2013).
3. Environmental Analysis
The study of N(5)-sulfo-FADH2 derivatives contributes to understanding the environmental distribution and impact of polyfluorinated alkyl substances (PFAS), including perfluorinated sulfonamides. These compounds are widely distributed in environmental air and are critical for understanding the behavior of persistent organic pollutants (Jahnke et al., 2007).
4. Role in Enzymatic Reactions
N(5)-sulfo-FADH2 is crucial in the enzymatic reactions of adenylylsulfate reductases, playing a key role in the biological sulfur cycle. The formation of covalent FAD N(5)-sulfite adducts with characteristic UV/visible spectra provides insights into the enzymatic reduction of adenosine 5′-phosphosulfate to sulfite and AMP (Fritz et al., 2002).
5. Development of Nanofiltration Membranes
Research into sulfonated aromatic diamine monomers, related to N(5)-sulfo-FADH2, has led to the development of novel nanofiltration membranes. These membranes show improved water flux and are useful for the treatment of dye solutions, highlighting the application of N(5)-sulfo-FADH2 derivatives in water purification technologies (Liu et al., 2012).
6. Assembly of Iron-Sulfur Clusters
N(5)-sulfo-FADH2 is involved in the assembly of iron-sulfur clusters in bacteria and archaea. It plays a critical role in the formation of these clusters through the mobilization of sulfur and the FADH2-dependent reductive mobilization of iron, essential for various cellular processes (Wollers et al., 2010).
properties
Molecular Formula |
C27H35N9O18P2S |
|---|---|
Molecular Weight |
867.6 g/mol |
IUPAC Name |
10-[(2S,3S,4R)-5-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridine-5-sulfonic acid |
InChI |
InChI=1S/C27H35N9O18P2S/c1-10-3-12-13(4-11(10)2)36(57(48,49)50)18-24(32-27(43)33-25(18)42)34(12)5-14(37)19(39)15(38)6-51-55(44,45)54-56(46,47)52-7-16-20(40)21(41)26(53-16)35-9-31-17-22(28)29-8-30-23(17)35/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,48,49,50)(H2,32,33,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
InChI Key |
DNHISRBGMCVSPB-UYBVJOGSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




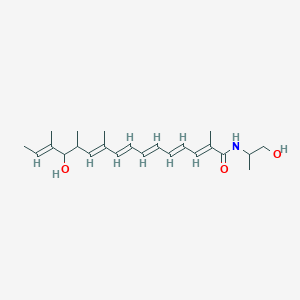

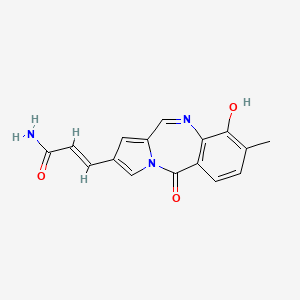
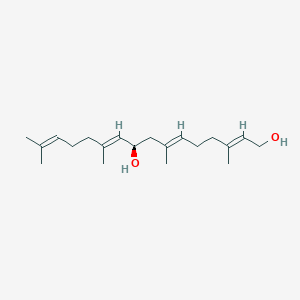
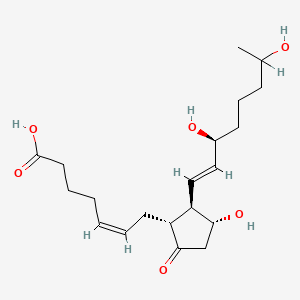

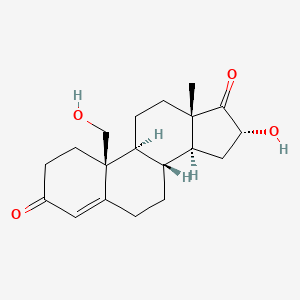
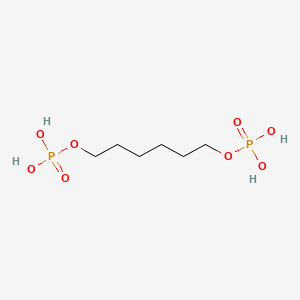
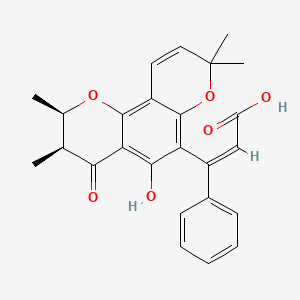
![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
